1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride
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Overview
Description
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride, also known as SA4503, is a synthetic compound that belongs to the piperazine family. It is a selective sigma-1 receptor agonist that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Organic Synthesis
Synthesis of Dopamine Uptake Inhibitors : A study describes the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, highlighting improvements in the key coupling reaction for efficient production (Ironside et al., 2002).
NMR Spectroscopic Study : Another research conducted detailed NMR assignments for a similar dihydrochloride salt, using various spectroscopic techniques for structural analysis (Qin et al., 2005).
Development of Novel Analogues : A study focusing on the modification of piperazine derivatives to reduce lipophilicity for potential use as positron emission tomography radiotracers is notable (Abate et al., 2011).
Pharmacology
Cardiotropic Activity : Research on new piperazines revealed significant antiarrhythmic activity in certain compound models, contributing to cardiac pharmacology (Mokrov et al., 2019).
Antidepressant and Antianxiety Effects : A study on novel derivatives of piperazine demonstrated significant effects in behavioral despair tests and antianxiety activity, indicating potential therapeutic applications (Kumar et al., 2017).
Material Science
- Ligand Exchange Crystal Growth : Research on piperazine-1,4-diium hexabromidorhodate(III) and hexaiodidorhodate(III) via a diffusion-controlled ligand exchange method highlights applications in crystal growth and design (Bujak, 2015).
Mechanism of Action
Mode of Action
It’s known that piperazine compounds, which this molecule is a derivative of, act as agonists and antagonists at postjunctional nicotinic receptors . This suggests that 1-[(1R,2R)-2-Methoxycyclopentyl]piperazine dihydrochloride may interact with its targets in a similar manner, causing changes in cellular activity.
Biochemical Pathways
Given its structural similarity to other piperazine compounds, it may influence pathways involving nicotinic receptors . The downstream effects of these interactions would depend on the specific cellular context and the nature of the other molecules involved.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
Based on its structural similarity to other piperazine compounds, it may cause changes in cellular activity by interacting with nicotinic receptors .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
1-[(1R,2R)-2-methoxycyclopentyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12;;/h9-11H,2-8H2,1H3;2*1H/t9-,10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSHSXURMXJMOF-HSTMFJOWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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